Integrin-antagonist-1
Description
Overview of Integrin Biology and Functional Significance
Integrins are transmembrane glycoproteins that function as the primary receptors through which cells interact with their surrounding environment. nih.govnih.gov Composed of two non-covalently linked subunits, alpha (α) and beta (β), these heterodimeric proteins form a crucial link between the extracellular matrix and the intracellular cytoskeleton. nih.govnus.edu.sg This connection allows for bidirectional signaling, where the cell can both respond to external cues and actively regulate its adhesion to the ECM. nus.edu.sgsinobiological.com
The diversity of integrin function stems from the variety of α and β subunits, which can combine to form at least 24 different heterodimers in mammals. libretexts.orgresearchgate.net This combinatorial diversity gives rise to a wide range of ligand-binding specificities. Integrins are broadly classified based on the ligands they recognize, such as extracellular matrix proteins like collagen, fibronectin, and laminin. wikipedia.orgnus.edu.sg A common recognition motif for many integrins is the arginine-glycine-aspartic acid (RGD) sequence found in several ECM proteins. nus.edu.sg
The specificity of an integrin heterodimer is primarily determined by its α subunit. nus.edu.sg Based on their ligand preferences, integrins can be grouped into several major categories. libretexts.orgnus.edu.sgresearchgate.net
Interactive Table: Classification of Human Integrin Receptors
| Category | Representative Integrins | Primary Ligands |
| Collagen Receptors | α1β1, α2β1, α10β1, α11β1 | Collagens |
| Laminin Receptors | α3β1, α6β1, α7β1, α6β4 | Laminins |
| RGD-binding Receptors | α5β1, αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, αIIbβ3 | Fibronectin, Vitronectin, Fibrinogen |
| Leukocyte-specific Receptors | αLβ2, αMβ2, αXβ2, αDβ2 | ICAMs, C3b, C4b |
This table provides a simplified classification of integrins based on their primary ligand-binding specificities. libretexts.orgnus.edu.sg
Integrins are central to a multitude of fundamental cellular activities. wikipedia.orgnih.gov Their primary role is to mediate cell adhesion, anchoring cells to the ECM and to each other. nih.gov This adhesion is not static; it is a dynamic process that is crucial for cell migration. nih.govnih.gov During migration, cells must continuously form and break adhesions at their leading and trailing edges, a process orchestrated by integrin dynamics. nih.gov
Beyond their structural role, integrins are critical signaling molecules. sinobiological.comnih.gov Upon binding to a ligand, integrins cluster and recruit a complex network of signaling proteins to their cytoplasmic domains, forming structures known as focal adhesions. nih.govnih.gov This "outside-in" signaling activates intracellular pathways that regulate cell proliferation, survival, differentiation, and gene expression. sinobiological.comnih.govbiologists.com Conversely, "inside-out" signaling allows the cell to modulate the affinity of its integrins for their ligands in response to internal cues. sinobiological.combiologists.com
The dysregulation of integrin function is implicated in a wide array of human diseases, making them a significant focus of biomedical research. revvity.comnih.govencyclopedia.pub In cancer, altered integrin expression is associated with tumor growth, invasion, and metastasis. frontiersin.orgmdpi.com For example, αvβ3 integrin is often upregulated on tumor cells and angiogenic endothelial cells, promoting tumor progression. revvity.com
Integrins also play a key role in inflammatory and autoimmune diseases by mediating the recruitment of leukocytes to sites of inflammation. frontiersin.orgencyclopedia.pub The interaction between leukocyte integrins and their ligands on endothelial cells is a critical step in the inflammatory cascade. frontiersin.org In fibrotic diseases, such as pulmonary fibrosis, integrins contribute to the excessive deposition of extracellular matrix. embopress.orgersnet.org The αvβ6 integrin, for instance, is involved in the activation of transforming growth factor-β (TGF-β), a key profibrotic cytokine. ersnet.org Furthermore, integrins are involved in cardiovascular diseases, where they contribute to processes like thrombosis and atherosclerosis. encyclopedia.pubmdpi.com
Role of Integrins in Cellular Processes: Cell Adhesion, Migration, and Signaling
The Conceptual Framework of Integrin Antagonism
Given their central role in various pathologies, blocking integrin function has emerged as a promising therapeutic strategy. revvity.comnih.gov Integrin antagonism aims to disrupt the harmful cellular processes mediated by these receptors by preventing them from binding to their ligands. patsnap.com
The rationale for targeting integrins is rooted in their overexpression or aberrant activation in numerous disease states. revvity.comnih.gov By selectively blocking specific integrin heterodimers, it is possible to interfere with pathological processes while minimizing effects on normal physiological functions. For instance, in cancer, integrin antagonists can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and can also prevent tumor cell metastasis. revvity.comnih.gov In inflammatory diseases, blocking leukocyte-specific integrins can prevent the migration of inflammatory cells into tissues, thereby reducing inflammation and tissue damage. thno.orgrcsi.com Similarly, in fibrotic diseases, antagonizing integrins involved in TGF-β activation can halt the progression of fibrosis. embopress.orgersnet.org
Interactive Table: Rationale for Targeting Specific Integrins in Disease
| Target Integrin(s) | Disease Area | Therapeutic Rationale |
| αvβ3, αvβ5 | Cancer | Inhibit angiogenesis and tumor cell invasion. revvity.comnih.gov |
| α4β1, α4β7 | Inflammatory Bowel Disease, Multiple Sclerosis | Block leukocyte trafficking to sites of inflammation. encyclopedia.pubnih.gov |
| αIIbβ3 | Thrombosis | Prevent platelet aggregation and clot formation. nih.govpatsnap.com |
| αvβ6 | Fibrosis | Inhibit the activation of pro-fibrotic TGF-β. embopress.orgersnet.org |
The development of integrin antagonists has evolved significantly over the years. Early efforts focused on peptides derived from the RGD recognition sequence. spandidos-publications.com While these peptides were effective in vitro, their use as therapeutic agents was limited by poor bioavailability and short half-lives.
This led to the development of peptidomimetics , which are molecules that mimic the structure of peptides but have improved pharmacological properties. cambridge.org A notable example is Cilengitide (B523762) , a cyclic RGD-mimetic that targets αvβ3 and αvβ5 integrins and has been investigated in clinical trials for cancer. patsnap.comspandidos-publications.com
More recently, research has shifted towards the development of non-peptide small molecule antagonists . nih.govthno.org These compounds are designed to have better oral bioavailability and stability. thno.org The development of these molecules has been aided by a deeper understanding of integrin structure and ligand-binding mechanisms. ingentaconnect.com Examples of small molecule antagonists include Tirofiban , which targets the αIIbβ3 integrin and is used to prevent blood clots. thno.orgnih.gov The evolution of integrin antagonists continues, with ongoing efforts to develop more selective and potent inhibitors for a variety of diseases. nih.govsciltp.com
Rationale for Targeting Integrins in Disease Modulation
Definition and Contextualization of Integrin-antagonist-1 in Research Literature
Within the broad class of integrin-targeting compounds, This compound is a specific small molecule inhibitor identified in scientific literature. Its formal chemical name is (3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid. nih.gov It is also referenced by other identifiers, including GSK3008348. nih.gov
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₃₇N₅O₂ | nih.gov |
| Molecular Weight | 487.6 g/mol | nih.gov |
| IUPAC Name | (3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid | nih.gov |
Research findings characterize this compound as a selective antagonist primarily targeting the αvβ6 integrin subtype. vulcanchem.com Its mechanism of action involves binding directly to these integrin receptors, which in turn prevents the receptors from interacting with their extracellular ligands. vulcanchem.com This inhibitory action blocks the downstream signaling cascades that are normally triggered by integrin-ligand binding. vulcanchem.com
The scientific relevance of this compound is contextualized by its specific effects on cellular behavior. Through its antagonistic activity, the compound effectively hinders cell adhesion to the extracellular matrix and other cells. vulcanchem.com This directly inhibits cell migration processes that rely on integrin-mediated adhesion, a key mechanism in pathological conditions like the infiltration of inflammatory cells or cancer metastasis. vulcanchem.com Furthermore, as an antagonist of αvβ6 integrin, the compound has the potential to inhibit the activation of latent transforming growth factor-β (TGF-β), a critical process in the development of fibrotic diseases and certain cancers. vulcanchem.com This positions this compound as a tool in research exploring therapeutic strategies for diseases where cell migration and TGF-β signaling are dysregulated. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1629249-33-7 |
|---|---|
Molecular Formula |
C29H37N5O2 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25-/m1/s1 |
InChI Key |
ZMXBIIQMSGOIRZ-RCZVLFRGSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Development of Integrin Antagonist 1 Analogues
Early Synthetic Approaches and Methodological Foundations
The initial synthetic strategies for integrin antagonists laid the groundwork for more advanced and scalable processes. These early methods often involved convergent approaches, bringing together key fragments of the molecule in the final stages of the synthesis.
The key fragments in these syntheses are often complex molecules themselves, requiring multi-step preparations. For example, the synthesis of a key (S)-β-amino acid ester intermediate for an αvβ3 integrin antagonist was explored through various methods, including an asymmetric Michael reaction and a diastereoselective imino-Reformatsky reaction. researchgate.netfigshare.com
A critical step in the convergent synthesis of many peptide-like molecules, including integrin antagonists, is the formation of an amide bond between key intermediates. The use of N,N'-Diisopropylcarbodiimide (DIC) in conjunction with a catalytic amount of 1-Hydroxybenzotriazole (HOBt) has proven to be an effective method for this transformation. acs.orgresearchgate.netescholarship.org
In the large-scale preparation of an αvβ3 integrin antagonist, a peptide coupling reaction between a tetrahydropyrimidine (B8763341) hydroxybenzoic acid and a β-amino acid ester was successfully achieved using DIC and catalytic HOBt. acs.orgresearchgate.net Research indicated that using approximately 1.3 equivalents of DIC at 20°C for an extended period provided optimal results. acs.org The addition of catalytic HOBt (around 0.2 equivalents) was found to accelerate the reaction rate, reducing the time required from 23 hours to just 4 hours, and also improved the reaction yield by minimizing impurity formation. acs.org The choice of DIC was also influenced by its cost-effectiveness and improved operator safety compared to other coupling reagents. acs.org This coupling methodology has also been applied in the solid-phase synthesis of other complex peptides. escholarship.orgnih.gov
| Reagent | Role | Optimal Conditions |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling Agent | 1.3 equivalents |
| 1-Hydroxybenzotriazole (HOBt) | Catalyst | 0.2 equivalents |
| Solvent | Reaction Medium | 1:1 (v:v) mixture of DMF/CH2Cl2 |
| Temperature | Reaction Parameter | 20°C |
| Time (with HOBt) | Reaction Parameter | 4 hours |
Convergent Synthesis Protocols
Enantioselective Synthesis and Stereochemical Control
The biological activity of integrin antagonists is highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is crucial.
Asymmetric reduction is a key strategy for establishing the desired stereochemistry in chiral molecules. Various methods have been explored for the enantioselective reduction of prochiral ketones and unsaturated esters to produce key chiral intermediates for integrin antagonist synthesis. nih.govnih.gov
One approach involved a whole-cell biotransformation process using Candida chilensis for the enantioselective 1,2-reduction of a prochiral α,β-unsaturated ketone to the corresponding (R)-allylic alcohol with high enantiomeric excess (>95%). nih.gov Process development, including the optimization of pH, temperature, and substrate concentration, was crucial to maximize the yield of the desired product. nih.gov
Catalytic chiral hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral compounds. nih.govacs.orgharvard.edu In the context of integrin antagonist synthesis, this technique has been successfully applied to produce key chiral intermediates with high enantioselectivity.
For the synthesis of an orally active tetrahydroquinoline-containing αVβ3/αVβ5 integrin antagonist, a particularly efficient and economical method was developed involving the catalytic chiral hydrogenation of a (Z)-quinoline-substituted unsaturated acid. nih.govacs.org This was achieved using a ruthenium-based metal precursor in combination with the (R)-XylPhanePhos chiral ligand. nih.govacs.org This specific combination proved highly effective for the large-scale synthesis of the target intermediate. harvard.edu Another approach explored the asymmetric hydrogenation of an enamine, although this met with only moderate success, achieving a 70% enantiomeric excess using a catalytic amount of (+)-1,2-bis-((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate (B1224126). researchgate.net
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| Ruthenium-based metal precursor with (R)-XylPhanePhos | (Z)-quinoline-substituted unsaturated acid | (3S)-quinoline-containing intermediate | Not specified, but described as efficient and economical nih.govacs.org |
| (+)-1,2-bis-((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | Enamine | Chiral amine | 70% researchgate.net |
| Candida chilensis (whole cell) | Prochiral α,β-unsaturated ketone | (R)-allylic alcohol | >95% nih.gov |
The definitive determination of the absolute stereochemistry of a chiral molecule is essential. A combination of techniques, including single-crystal X-ray diffraction and chemical characterization, is often employed for this purpose. nih.govacs.orgmdpi.com
For the aforementioned tetrahydroquinoline-containing integrin antagonist, the absolute stereochemistry was unequivocally established as 3S,3'S. nih.govacs.org This was achieved through a combination of X-ray diffraction analysis of a crystalline intermediate and further chemical transformations that correlated the stereochemistry to known compounds. nih.govacs.org X-ray diffraction provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms. mdpi.comsoton.ac.uk This, in conjunction with other spectroscopic and chemical data, provides a high level of confidence in the stereochemical assignment.
Strategies for Diastereomer Control and Recycling
The stereochemical configuration of Integrin-antagonist-1 is critical for its biological activity. Consequently, controlling diastereoselectivity during synthesis is a paramount objective. In synthetic pathways that may produce multiple diastereomers, strategies for their control and the recycling of undesired isomers are essential for an efficient process. One potential strategy involves an oxidation/reduction protocol to epimerize and recycle an undesired diastereomer into the desired one. acs.org The choice of solvent and enolization reagents can also be pivotal, as in some cases, switching these conditions can lead to an inversion in diastereoselectivity, providing access to different diastereomeric products from the same starting material. escholarship.org
In the context of preparing the key β-amino acid ester intermediate for this compound, several synthetic routes were evaluated, with diastereoselectivity being a key performance indicator. acs.orgresearchgate.net The ultimately successful approach, a diastereoselective imino-Reformatsky reaction, was chosen precisely because it provided high levels of diastereocontrol, thereby minimizing the formation of unwanted isomers and reducing the need for complex separation or recycling procedures. researchgate.netfigshare.com
Process Research and Scalable Preparation of Key Intermediates
The large-scale production of this compound hinges on the development of a scalable process for its crucial building blocks. acs.org Extensive process research was undertaken to identify a viable and enantioselective method for preparing the (S)-β-amino acid ester intermediate, which forms the backbone of the final molecule. researchgate.netacs.org
The (S)-β-amino acid ester is a pivotal intermediate in the convergent synthesis of this compound. acs.org Four distinct research programs were investigated to develop a scalable and enantioselective synthesis for this compound: an asymmetric Michael reaction, enantioselective hydrogenation of an enamine, classical resolution via diastereomeric salt formation, and a diastereoselective imino-Reformatsky reaction. acs.orgresearchgate.net
An early approach focused on the 1,4-conjugate addition of a chiral amine to a cinnamic acid ester derivative to establish the required stereocenter. researchgate.net This pathway involved protecting salicylaldehyde (B1680747) with a methoxymethyl (MOM) group, followed by a Wadsworth-Emmons reaction to form a tert-butyl cinnamate (B1238496). researchgate.net The key step was the Michael addition of a homochiral lithium R-methylbenzyl alkyl amide, which proceeded with high diastereoselectivity. researchgate.net
Despite the excellent diastereoselectivity of the Michael addition, this route was ultimately terminated. researchgate.net Subsequent steps to remove the chiral auxiliary and other protecting groups resulted in competitive dehalogenation of the aromatic ring, a problematic side reaction that compromised the integrity of the desired product. researchgate.net
Table 1: Asymmetric Michael Reaction Research Findings
| Step | Reagents/Conditions | Product | Yield | Diastereomeric Excess (de) | Key Observation |
| Protection | Salicylaldehyde, MOM ether | MOM-protected ether 5 | 74% | N/A | Phenol protection. researchgate.net |
| Olefin Synthesis | Wadsworth-Emmons reaction | tert-butyl cinnamate 6 | 82% | N/A | Exclusively trans-olefin formed. researchgate.net |
| Michael Addition | Lithium R-methylbenzyl allyl amide, -30 °C | Diastereomeric adduct 7 | 75% | >98% | High diastereoselectivity achieved. researchgate.net |
| Deprotection | Hydrogenation (Pearlman's catalyst) | Deprotected/dehalogenated product 9 | Quantitative | N/A | Competing dehalogenation prevented formation of the target intermediate. researchgate.net |
Another strategy explored was the asymmetric hydrogenation of an enamine precursor to generate the chiral β-amino acid ester. researchgate.net This involved the synthesis of an appropriate enamine from a β-keto ester derivative. researchgate.net
However, the asymmetric reduction of the enamine precursor yielded only moderate success. researchgate.net Using a catalytic system of (+)-1,2-bis-((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate under hydrogen pressure, the desired product was obtained with a maximum of only 70% enantiomeric excess (ee). researchgate.net This level of enantioselectivity was deemed insufficient for a scalable and efficient process, leading to the discontinuation of this research effort. researchgate.net
Table 2: Enantioselective Hydrogenation Research Findings
| Substrate | Catalyst System | Conditions | Enantiomeric Excess (ee) | Outcome |
| Enamine 12 | Rh-complex with Josiphos-type chiral ligands | 5 atm H₂ | up to 70% | Approach discontinued (B1498344) due to moderate enantioselectivity. researchgate.netcapes.gov.br |
A classical chemical resolution approach was investigated as a potentially viable method for obtaining the pure (S)-enantiomer of the β-amino acid ester from a racemic mixture. researchgate.net This required an efficient, scalable synthesis of the racemate, which was achieved via a Perkin reaction followed by a Michael addition of ammonia (B1221849) and subsequent ethanolysis. researchgate.net
The racemic free base was then subjected to a screening process with various commercially available chiral acids. researchgate.net The most effective resolving agent was found to be (-)-(1R)-camphor-10-sulfonic acid. researchgate.net While this method demonstrated good resolution efficiency in initial screens, significant challenges with the yield and consistency of the resolution on a larger scale were encountered. researchgate.net These difficulties ultimately led to this approach being halted for the preparation of enantiomerically enriched material. researchgate.net
Table 3: Chiral Resolution via Diastereomeric Salt Formation
| Chiral Resolving Agent | Solvent | Resolution Efficiency (ee) | Notes |
| (-)-(1R)-Camphor-10-sulfonic acid | Ethanol | 91% | Effective separation observed in screening experiments. researchgate.net |
| (-)-(1R)-Camphor-10-sulfonic acid | 2-Propanol | 81% | Lower efficiency compared to ethanol. researchgate.net |
The most successful and ultimately enabling route for the pilot plant preparation of the (S)-β-amino acid ester intermediate involved a novel, diastereoselective imino-Reformatsky reaction. acs.orgresearchgate.netfigshare.com This synthetic route proved to be both effective and scalable. acs.org
The key transformation involved the reaction of a chiral imine with a Reformatsky reagent prepared from tert-butyl bromoacetate. acs.org The imine was generated from an aldehyde precursor and (S)-phenylglycinol. acs.orgresearchgate.net A critical factor for achieving high yield and diastereoselectivity was the protection of the phenolic hydroxyl group of the starting salicylaldehyde as a (2-methoxyethoxy)methyl (MEM) ether. researchgate.netfigshare.com This specific protecting group was essential for the success of the reaction. researchgate.netfigshare.com This multi-step process, which included optimizations such as the efficient formation and dehydration of the imine intermediate using molecular sieves, became the chosen pathway for supplying the active pharmaceutical ingredient (API). acs.orgresearchgate.netfigshare.com
Table 4: Key Aspects of the Diastereoselective Imino-Reformatsky Reaction
| Feature | Description | Significance |
| Key Reaction | Reaction of a chiral imine (derived from MEM-protected salicylaldehyde and (S)-phenylglycinol) with a Reformatsky reagent. acs.orggoogle.com | Provided the desired (S)-β-amino acid ester with high diastereoselectivity. acs.org |
| Protecting Group | (2-methoxyethoxy)methyl (MEM) group on the phenolic hydroxyl. researchgate.netfigshare.com | Found to be necessary for achieving high yield and diastereoselectivity. researchgate.netfigshare.com |
| Process Development | Optimized imine formation in NMP, dehydration with molecular sieves, and controlled quench procedures. researchgate.netfigshare.com | Enabled the successful and scalable pilot plant preparation of the key intermediate. acs.orgfigshare.com |
| Outcome | Adopted as the enabling route for initial API supply. acs.orgresearchgate.net | Proved to be the most robust and selective method among those investigated. researchgate.net |
Diastereomeric Salt Formation for Chiral Resolution
Synthesis of Tetrahydropyrimidine Intermediates
The tetrahydropyrimidine core is a crucial component of many integrin antagonists. The synthesis of these intermediates has been a subject of process research and development to establish scalable and efficient methods. acs.orgacs.org A well-documented approach is a linear synthesis that utilizes key reagents to construct the desired heterocyclic system. acs.org
One developed process focuses on the synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic acid, a key intermediate for αvβ3 integrin antagonists. acs.orgacs.org This method avoids many drawbacks of earlier approaches, such as low yields, high waste, and the use of hazardous reagents like carbon disulfide. acs.org The synthesis begins with 3-amino-5-hydroxybenzoic acid, which is reacted with an isothiocyanate derivative. acs.org
A scalable, pilot-plant preparation involves a multi-step sequence starting from 3-amino-5-hydroxybenzoic acid. acs.org The process demonstrates a robust and high-yielding route to the tetrahydropyrimidine intermediate. The key steps and outcomes of a production campaign are detailed below.
Table 1: Key Steps in the Pilot-Plant Synthesis of a Tetrahydropyrimidine Intermediate A summary of the process for preparing a key intermediate for an αvβ3 integrin antagonist. The process involves a three-step sequence starting from a substituted benzoic acid derivative.
| Step | Reactants | Key Process Details | Outcome |
| 1 | 3-amino-5-hydroxybenzoic acid derivative (9), Methyl isothiocyanate | A slurry of the starting material in DMF is treated with a warm solution of methyl isothiocyanate. The reaction proceeds overnight at ambient temperature. | Formation of crude methyl thiourea (B124793) intermediate (10). |
| 2 | Crude intermediate (10), Methyl iodide | The crude product from the previous step is treated directly with methyl iodide and agitated overnight at ambient temperature. | Formation of a concentrate containing the S-methylated intermediate (11) after partial removal of DMF. |
| 3 | Intermediate concentrate (11), 1,3-Diaminopropan-2-ol | A warm solution of 1,3-diaminopropan-2-ol in DMF is added to the concentrate to facilitate the cyclization reaction. | Yields the final tetrahydropyrimidine product (2) with an average yield of 74.1% and an average assay of 96.6 wt %. acs.org |
This process proved to be a significant improvement, providing a reliable supply of the intermediate for the synthesis of the final integrin antagonist. acs.org Alternative methods for preparing similar tetrahydropyrimidine derivatives involve the coupling of a primary amine with an acylated 2-thio-substituted-tetrahydropyrimidine intermediate, which can be prepared in a one-pot reaction from the corresponding thiourea. google.com
Chemical Modification for Enhanced Affinity and Specificity
To improve the therapeutic potential of integrin antagonists, chemical modifications are strategically employed to enhance their binding affinity for the target integrin and their specificity over other integrin subtypes. researchgate.netnih.gov This is often achieved by modifying the structure to better mimic the natural Arg-Gly-Asp (RGD) binding motif and to engage in additional favorable interactions with the receptor. nih.gov
The carbamate (B1207046) group is a valuable functional group in medicinal chemistry, often used as a bioisostere for amide bonds. nih.govsci-hub.se Its inclusion in drug candidates can offer several advantages, including improved metabolic stability against proteases and the ability to participate in hydrogen bonding interactions crucial for target binding. sci-hub.se Carbamates possess both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group), allowing for versatile interactions within a receptor's binding pocket. sci-hub.se
In the context of integrin antagonist design, introducing aliphatic carbamate derivatives is a strategy to fine-tune the molecule's properties. Research has shown that incorporating aliphatic substituents via a carbamate linker can significantly increase potency. acs.org For example, in the development of neuraminidase inhibitors, an aliphatic carbamate was found to increase potency by approximately 10-fold compared to other linkers. acs.org This principle is applied to integrin antagonists to optimize ligand-receptor interactions. The substitution on the oxygen and nitrogen termini of the carbamate provides a modular approach to modulate biological activity and improve pharmacokinetic characteristics. sci-hub.se
Table 2: Properties and Roles of Carbamates in Drug Design This table outlines the key features of the carbamate functional group and its strategic applications in modifying lead compounds.
| Feature | Description | Application in Drug Design |
| Bioisosterism | Acts as a stable surrogate for the more labile peptide (amide) bond. | Enhances metabolic stability towards peptidases, which is crucial for peptide-like drugs. sci-hub.se |
| Hydrogen Bonding | Contains both a hydrogen bond donor (N-H) and acceptor (C=O). | Participates in key interactions with target receptors to increase binding affinity. sci-hub.se |
| Chemical Stability | Generally displays good chemical and proteolytic stability. | Contributes to a more robust drug candidate with a predictable pharmacokinetic profile. sci-hub.se |
| Modularity | Allows for substitution on both the N- and O-termini. | Offers a straightforward way to modulate physicochemical properties like lipophilicity and permeability. sci-hub.se |
The tripeptide sequence Arg-Gly-Asp (RGD) is the primary recognition motif for many integrins binding to their extracellular matrix ligands. nih.gov A central strategy in developing integrin antagonists is the rational design of small molecules that mimic the spatial arrangement and chemical features of the RGD sequence. researchgate.netnih.gov The elucidation of integrin crystal structures has enabled a more tailor-made design of highly affine and subtype-selective ligands. nih.gov
The design of these RGD mimetics involves several key principles. The guanidinium (B1211019) group of arginine and the carboxylate group of aspartate are essential for binding, and their spatial separation is critical. Scaffolds, such as those based on cyclobutane (B1203170) or tyrosine, are used to hold these pharmacophoric groups in the correct orientation for optimal receptor engagement. researchgate.netresearchgate.net For instance, cyclobutanes have been explored as a versatile and metabolically stable scaffold for creating integrin antagonists. researchgate.net
Furthermore, enhancing affinity and selectivity can be achieved by incorporating additional structural elements. Docking studies have revealed that an aromatic residue placed near the acidic group (the Asp mimetic) can bind within a hydrophobic cleft in the αvβ3 integrin, leading to enhanced affinity. nih.gov Solid-phase synthesis has been employed to create libraries of nonpeptide RGD mimetics, allowing for the rapid exploration of structure-activity relationships and the identification of potent and selective antagonists. acs.org A "random design" approach has also been successful, where bicyclic peptides combine a fixed RGD loop with a second randomized loop to discover binders with high selectivity for the αvβ3 integrin. acs.org
Table 3: Strategies in the Rational Design of RGD Mimetics A summary of different approaches used to design and optimize RGD mimetics for enhanced integrin antagonism.
| Design Strategy | Core Concept | Example/Application | Desired Outcome |
| Scaffold-Based Design | Utilizing a rigid core to orient the Arg and Asp mimetic sidechains in a bioactive conformation. | Using a cyclobutane core as a Gly-mimetic to control the orientation of sidechains. researchgate.net | Good metabolic stability and precise spatial control of pharmacophores. |
| Hydrophobic Interaction | Incorporating an aromatic residue near the acidic group to engage a hydrophobic pocket in the receptor. | Docking studies show this leads to enhanced affinity for αvβ3 integrins. nih.gov | Increased binding affinity and potency. |
| Combinatorial Synthesis | Employing solid-phase synthesis to generate libraries of RGD mimetics with diverse functional groups. | Development of a nonpeptide RGD mimetic library to screen for αvβ3 selective antagonists. acs.org | Rapid identification of lead compounds with high activity and selectivity. |
| Conformational Constraint | Using cyclic or bicyclic peptide structures to reduce flexibility and lock the RGD motif in an active conformation. | Bicyclic peptides with a fixed RGD loop and a randomized second loop to tune selectivity. acs.org | High affinity and exquisite selectivity for a specific integrin subtype (e.g., αvβ3). |
Molecular Recognition and Mechanistic Insights of Integrin Antagonist 1
Molecular Mechanisms of Integrin Antagonism
Integrin antagonists function by obstructing the binding sites on integrins, which in turn prevents these receptors from interacting with their ligands in the extracellular matrix (ECM) or on other cells. patsnap.com This interference can halt the transmission of signals crucial for a variety of cellular activities. patsnap.com These antagonists, which can be small molecules, peptides, or monoclonal antibodies, are developed to specifically target certain integrins. patsnap.com
A key mechanism by which some integrin antagonists, including those classified as "Integrin-antagonist-1," exert their effect is by disrupting the recognition of the Arg-Gly-Asp (RGD) sequence. nih.govmdpi.com This tripeptide motif is a common recognition site for numerous integrins within various ECM proteins. nih.govmdpi.com Integrins such as α5β1, αvβ3, and αvβ5 are known to bind to this RGD sequence. nih.gov
By mimicking the RGD sequence, antagonists can competitively bind to the integrin's RGD-binding site, thereby preventing the natural ligands from attaching. nih.govresearchgate.net For example, the synthetic peptide VSLRGDTRG acetate (B1210297) contains the RGD motif and binds to α2β1 integrin, activating its signaling pathway. medchemexpress.com Conversely, antagonists are designed to bind without initiating downstream signaling. The development of RGD-mimetic antagonists has been a significant strategy in creating compounds that can inhibit processes like tumor growth and angiogenesis, where integrins are often overexpressed. nih.govmdpi.com For instance, Cilengitide (B523762), a cyclic RGD peptide, targets αvβ3 and αvβ5 integrins. patsnap.com
Beyond the specific disruption of RGD recognition, "this compound" contributes to a broader inhibition of integrin-ligand interactions. nih.gov Integrins can exist in different conformational states, primarily a bent, low-affinity state and an extended, high-affinity state. nih.govmdpi.com Ligand binding is associated with the transition to the high-affinity, extended conformation. nih.gov
Integrin antagonists can interfere with this process. Some antagonists may lock the integrin in an inactive, low-affinity conformation, preventing the conformational changes necessary for strong ligand binding. pnas.org For example, some allosteric inhibitors of LFA-1 (integrin αLβ2) are thought to bind to the I-like domain and stabilize the inactive state. pnas.org Other antagonists, while they may be ligand-mimetic, are designed to block the binding site without inducing the full conformational changes that lead to signal transduction. nih.gov This blockade of the physical interaction between the integrin and its ligand effectively halts the "outside-in" signaling that governs cellular functions like adhesion, migration, and survival. nih.govnih.gov
The binding of ligands to integrins triggers a cascade of intracellular signaling events. By blocking this initial interaction, "this compound" can modulate these downstream pathways. nih.gov
A primary and critical event in integrin-mediated signaling is the activation and autophosphorylation of Focal Adhesion Kinase (FAK). nih.gov FAK is a cytoplasmic tyrosine kinase that plays a pivotal role in signals initiated by integrins. nih.gov Upon integrin clustering following ligand binding, FAK is recruited to focal adhesions and becomes activated. nih.govnih.gov
Research has demonstrated that RGD-based integrin antagonists can significantly decrease the phosphorylation of FAK. nih.gov For example, treatment of glioblastoma cells with a novel RGD-like integrin antagonist led to a marked decrease in phosphorylated FAK (pFAK) levels. nih.gov This inhibition of FAK phosphorylation disrupts the subsequent recruitment and activation of other signaling proteins, such as those from the Src family, and downstream pathways like the ERK/MAP kinase cascade. nih.govbiologists.com The dephosphorylation of FAK is associated with the inhibition of cell migration. biologists.com
Certain integrins, particularly αv-containing integrins, are crucial for the activation of latent transforming growth factor-beta (TGF-β). nih.gov TGF-β is secreted in an inactive complex, and its release is often mediated by integrin binding to the latency-associated peptide (LAP), which frequently contains an RGD sequence. embopress.org
Integrin antagonists can inhibit this activation process. For instance, the endogenous inhibitor Developmental endothelial locus-1 (Del-1) binds to αvβ6 integrin and blocks its interaction with LAP, thereby suppressing TGF-β activation. nih.gov By preventing integrin-mediated TGF-β activation, antagonists can consequently modulate the downstream TGF-β signaling pathway, which involves the phosphorylation of SMAD2 and SMAD3. jci.org While direct evidence for "this compound" specifically inhibiting SMAD2/3 phosphorylation is linked to its upstream effect on TGF-β activation, it is known that integrin signaling can crosstalk with the TGF-β pathway. embopress.org For example, integrin-mediated adhesion can influence TGF-β-induced SMAD2 phosphorylation. molbiolcell.org Some studies have shown that loss of certain integrins or inhibition of their signaling can lead to increased SMAD3 activation, suggesting a complex regulatory relationship. jci.org However, antagonists that block the initial TGF-β activation step would prevent the initiation of this cascade. nih.gov
Modulation of Downstream Intracellular Signaling Pathways
Effects on Focal Adhesion Kinase (FAK) Phosphorylation
Conformational Aspects of Ligand-Receptor Binding
The binding of ligands to integrins is intrinsically linked to significant conformational changes in the receptor's structure. nih.govnih.gov Integrins transition between a default bent, low-affinity conformation and an extended, high-affinity conformation upon activation. nih.govmdpi.comresearchgate.net This "switchblade-like" motion exposes the ligand-binding site and facilitates a strong interaction with the ECM. nih.gov
The process involves several key movements:
Extension at the "Knees": The α and β subunits both bend at their "knees." Activation involves an extension at these points. researchgate.net
Headpiece Opening: The ligand-binding headpiece transitions from a "closed" to an "open" conformation, a change driven by the swing-out of the hybrid domain in the β subunit. nih.govresearchgate.net
Domain Movements: In I-domain containing integrins, the downward movement of the C-terminal α-helix of the I-domain is crucial for transmitting the activation signal from the β subunit. nih.gov
Ligand-mimetic antagonists can also induce conformational changes. nih.gov Some antagonists may stabilize the extended, high-affinity state, while others, particularly allosteric inhibitors, may lock the integrin in an inactive conformation. pnas.orgharvard.edu The binding of a cyclic RGD peptide to αVβ3 has been shown to not only induce extension but also to specifically stabilize the open headpiece conformation. nih.gov This understanding of how different ligands and antagonists affect integrin conformation is crucial for designing specific therapeutic agents. harvard.edu The interaction is dynamic, with the final conformation being a result of the interplay between the ligand, the integrin, and intracellular signals. mdpi.com
Table of Research Findings on this compound Mechanisms
| Mechanistic Aspect | Key Finding | Affected Molecules/Pathways | Reference |
| RGD Recognition | Antagonists mimic the RGD sequence to competitively inhibit binding of natural ligands. | αvβ3, αvβ5, α5β1 integrins | nih.gov |
| Integrin-Ligand Binding | Antagonists can lock integrins in a low-affinity state, preventing activation. | General integrin-ligand interaction | nih.govpnas.org |
| FAK Signaling | RGD-like antagonists decrease the phosphorylation of Focal Adhesion Kinase. | FAK, Src, ERK/MAP Kinase | nih.govbiologists.com |
| TGF-β Activation | Antagonists can block integrin binding to LAP, preventing the release of active TGF-β. | αvβ6 integrin, TGF-β, SMAD2/3 | nih.gov |
| Conformational Change | Ligand/antagonist binding induces or stabilizes specific integrin conformations (bent vs. extended; closed vs. open). | Integrin α and β subunits | nih.govresearchgate.net |
Structure Activity Relationships Sar and Computational Design
Elucidation of Key Structural Determinants for Antagonistic Activity
Systematic modifications of antagonist structures have revealed critical elements necessary for high-affinity binding and effective inhibition of integrin receptors.
The interaction between integrin antagonists and the receptor is often mediated by specific amino acid residues and the conformational constraints imposed by amide bonds. For many integrin antagonists, particularly those mimicking the natural RGD (arginine-glycine-aspartic acid) ligand sequence, the spatial arrangement of key functional groups is paramount. nih.gov
RGD Mimetics : Many antagonists are designed as RGD mimetics, where a central scaffold presents acidic and basic groups that mimic the aspartic acid and arginine residues of the RGD sequence. nih.gov The aspartate mimic, often a carboxylate group, is crucial as it coordinates with a divalent metal ion (typically Mg2+ or Mn2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. nih.govresearchgate.net This interaction is a cornerstone of ligand binding for many integrins. nih.gov
Amino Acid Side Chains : The specific amino acids flanking the core recognition motif significantly impact both potency and selectivity. Structure-activity relationship studies on cyclic peptides have shown that the amino acid at position 4 (flanking the RGD sequence) is crucial for activity towards αVβ3, while the residue at position 5 has less influence. acs.org
Hydrophobic interactions are a significant driving force in the binding of antagonists to integrin receptors. The introduction of hydrophobic groups into an antagonist's structure can lead to a substantial increase in binding affinity by engaging with hydrophobic pockets on the integrin surface.
Interaction with Hydrophobic Pockets : Homology models and crystal structures of integrins have identified hydrophobic pockets adjacent to the primary ligand-binding site. nih.govsemanticscholar.org For example, in αIIbβ3, the tryptophan side chain of the antagonist eptifibatide (B1663642) occupies a hydrophobic pocket formed by Phe-160 and Tyr-190 on the αIIb subunit. nih.gov Similarly, for α5β1 antagonists, the side chains of Trp-157 and Phe-187 in the α5 subunit are positioned to form stacking interactions with aromatic moieties of the antagonist. nih.gov
Increased Potency : SAR studies have consistently demonstrated that adding hydrophobic groups, such as an adamantane (B196018) group or a dimethylisopropoxy benzamido group, can significantly boost the potency of α5β1 antagonists. nih.govresearchgate.net In the case of cyclic octapeptide antagonists for αvβ3, the hydrophobicity and aromaticity of the amino acid at the X7 position were found to be highly important for binding, suggesting interaction with a potential hydrophobic pocket on the integrin surface. semanticscholar.orgmdpi.com This interaction is thought to stabilize the binding of the antagonist and increase its affinity. semanticscholar.org
The strategic substitution of chemical groups at various positions on the antagonist scaffold is a fundamental approach for optimizing potency and achieving selectivity for a specific integrin subtype.
Aryl Substitutions : Variation in the nature and position of substituents on an aryl ring can dramatically alter an antagonist's activity and selectivity profile. For instance, studies on αv integrin antagonists showed that meta substitution on a benzene (B151609) ring was preferred for both αvβ6 potency and selectivity over related integrins like αvβ3. researchgate.net Disubstitution on the aryl ring can sometimes lead to synergistic effects and a greater range in potency compared to monosubstituted analogues. nih.gov
Linker and Basic Group Variation : Optimization of the linker connecting a basic group to a central core and variation of the basic group itself have been shown to be effective strategies for improving the in vitro potency of RGD mimetics targeting α5β1. up.pt
Achieving Selectivity : Minor structural changes can lead to significant shifts in selectivity. For example, the substitution of a single carboxylate moiety in a peptide antagonist was shown to alter its selectivity for α4β7 by more than 500-fold, transforming it into a potent and selective α4β1 antagonist. acs.org Similarly, switching from a sulfonamide to a mesitylene (B46885) amide moiety in a different class of antagonists was a key factor in modulating selectivity away from αvβ3 and towards α5β1. researchgate.net
Table 1: Impact of Aryl Substitutions on αv Integrin Antagonist Activity This table is interactive. Click on the headers to sort the data.
| Compound | Substitution | Target Integrin | pIC50 | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| 27 | m-CF3 | αvβ3 | ~7.5 | Partially selective for αvβ3 | nih.gov |
| 28a | m-bromo | αvβ6 | 8.4 | High potency | researchgate.net |
| 28b | m-cyclopropyl | αvβ6 | 8.4 | High potency | researchgate.net |
| 33S | m-CF3 | αvβ3, αvβ5, αvβ6, αvβ8 | ~7.0 | Pan αv antagonist | nih.gov |
| 35 | m-OMe, o-F | αvβ5 | ~7.8 | Partially selective for αvβ5 | nih.gov |
| 43E1 | m-CF3, p-F | αvβ3, αvβ5, αvβ6, αvβ8 | ~7.0 | Pan αv antagonist | nih.gov |
pIC50 is the negative log of the half-maximal inhibitory concentration (IC50).
Role of Hydrophobic Moieties in Enhancing Binding Affinity
Computational Approaches in SAR Studies
Computational chemistry has become an integral part of modern drug discovery, providing powerful tools to investigate SAR, predict binding affinities, and guide the design of novel integrin antagonists.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the molecular basis of antagonist binding and to rationalize observed SAR data.
Binding Mode Prediction : Docking simulations can systematically arrange antagonists into their most likely binding modes within the integrin's active site. researchgate.net For example, studies on α4β1 antagonists revealed two main binding modes, with a clear preference for one over the other. researchgate.net These models highlight key interactions, such as the essential salt bridge formed between the antagonist's carboxylate group and the Mg2+ ion at the MIDAS. researchgate.netmdpi.com
Rationalizing Potency and Selectivity : By analyzing the docked poses, researchers can identify the specific amino acid residues involved in binding. nih.gov For instance, docking studies confirmed that a potent peptide antagonist binds near the collagen-binding site of α1β1 integrin, penetrating deeply into a site near Trp1. mdpi.com This level of detail helps to explain why certain substitutions enhance potency. The binding affinity can be estimated using scoring functions, with lower energy scores generally indicating higher affinity. mdpi.com For example, the binding affinity of cyclo(Arg-Gly-Asp-D-Phe-Val) to αvβ3 integrin was calculated to be -10.5 kcal/mol. dergipark.org.tr
Model Refinement : Since the crystal structures for all integrins are not available, homology models are often constructed using the known structure of a related integrin (e.g., using αVβ3 as a template for α4β1). researchgate.netmdpi.com Molecular dynamics simulations are then frequently used to refine the receptor-ligand complex and improve the accuracy of the interaction analysis. researchgate.net
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. It is a cost-effective and efficient alternative to high-throughput experimental screening.
Structure-Based Virtual Screening : This approach uses the 3D structure of the target receptor to dock vast numbers of compounds from a virtual library. In one landmark study targeting integrin αIIbβ3, over 2.5 million commercially available compounds were screened in silico. nih.gov This led to the identification of two selective antagonists out of only four that were tested experimentally, a hit rate far superior to traditional high-throughput screening. nih.gov
Ligand-Based Virtual Screening : When a 3D structure of the target is unavailable, ligand-based methods can be used. These approaches, such as pharmacophore modeling, use the structural information from known active ligands to identify new compounds with similar properties. researchgate.net
Accelerating Discovery : Virtual screening platforms, often leveraging machine learning and enhanced computing power, can screen billions of compounds in a short timeframe. schrodinger.com This accelerates the discovery process by prioritizing a manageable number of promising candidates for synthesis and biological testing. schrodinger.com For example, in silico screening of newly designed analogs of the cyclic octapeptide LXW64 identified 20 new peptides with predicted high binding affinity to αvβ3 integrin. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for Integrin-antagonist-1 are not publicly detailed, the principles of QSAR have been extensively applied in the development of integrin antagonists.
For instance, 3D-QSAR studies on various classes of integrin antagonists have utilized methods like Comparative Molecular Field Analysis (CoMSIA) to correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their inhibitory activity. These models have demonstrated high predictive power, with correlation coefficients (r²) often exceeding 0.8, indicating a strong relationship between the calculated fields and the observed biological activity. Such models are invaluable in predicting the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
In the context of αvβ6 antagonists like this compound, QSAR models would typically be built using a training set of compounds with known affinities. The resulting models would highlight key structural features essential for potent inhibition. For example, such a model might quantify the positive contribution of a specific substituent at a particular position on the aromatic ring or the negative impact of a bulky group in another region, thus guiding the design of more potent analogues.
Design Principles for Next-Generation Integrin Antagonists
The development of this compound and the broader field of integrin inhibitors have illuminated several key principles for designing the next generation of these therapeutic agents. These principles focus on maximizing the desired therapeutic effect while minimizing potential off-target effects.
The affinity and specificity of an antagonist for its target integrin are paramount for its therapeutic efficacy and safety. Research in this area has unveiled several successful strategies:
Mimicking the RGD Motif: Many integrins, including αvβ6, recognize the Arginine-Glycine-Aspartic acid (RGD) sequence in their natural ligands. this compound is an RGD-mimetic, designed to replicate the binding interactions of this crucial tripeptide. researchgate.net The design incorporates a carboxylic acid to mimic the aspartate residue and a basic nitrogen-containing moiety, the 5,6,7,8-tetrahydro-1,8-naphthyridine group, to mimic the arginine residue. researchgate.net The spatial arrangement of these acidic and basic groups is critical for high-affinity binding.
Exploiting Subtype-Specific Interactions: Achieving selectivity for a specific integrin subtype is a major challenge. Detailed SAR studies on analogues of this compound have shown that subtle modifications to the chemical structure can dramatically alter selectivity. For example, preliminary SAR studies indicated that meta-substitution on the benzene ring is preferred for both αvβ6 potency and selectivity over related integrins such as αvβ3. acs.org By systematically varying the substituents on the aryl ring, researchers can fine-tune the inhibitor's profile, leading to compounds with partial or high selectivity for the desired integrin. acs.org
The following interactive table summarizes the affinity of this compound for various human integrin subtypes, highlighting its selectivity for αvβ6.
| Integrin Subtype | pIC50 |
| αvβ6 | 8.4 |
| αvβ8 | 7.7 |
| αvβ5 | 6.9 |
| αvβ3 | 6.0 |
Data sourced from a cell adhesion assay.
Inducing Integrin Internalization and Degradation: A key finding in the study of this compound is its ability to induce the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin. nih.govoup.com This mechanism leads to a prolonged duration of action, as the return of the integrin to the cell surface is slow. oup.com This represents a significant advantage, as it translates to a sustained therapeutic effect. Designing antagonists that not only block the integrin but also promote its removal from the cell surface is a promising strategy for enhancing biological activity.
Targeted Delivery: For diseases localized to specific organs, such as idiopathic pulmonary fibrosis (IPF) in the case of this compound, targeted delivery can maximize the drug's concentration at the site of action while minimizing systemic exposure and potential side effects. researchgate.net this compound was developed as an inhaled therapy for IPF, delivering the drug directly to the lungs. researchgate.net
Another approach to targeted delivery involves conjugating the integrin antagonist to other molecules. For example, RGD-based peptides are being explored for their ability to deliver chemotherapeutic agents, peptides, and nucleic acids to tumors that overexpress certain integrins. bindingdb.org This strategy can enhance the efficacy of the payload while reducing its toxicity to healthy tissues. bindingdb.org
The following interactive table presents SAR data for a series of αvβ6 antagonists, demonstrating the impact of aryl substitution on potency.
| Compound | Aryl Substituent | αvβ6 pIC50 |
| Analogue 1 | m-bromo | 8.4 |
| Analogue 2 | m-cyclopropyl | 8.4 |
| Analogue 3 | H | <5.0 |
| Analogue 4 | o-fluoro | 6.1 |
| Analogue 5 | p-methoxy | 6.1 |
This data illustrates the principle that meta-substitution on the aryl ring is generally favorable for high αvβ6 potency.
Preclinical Research and Methodological Validation of Integrin Antagonist 1
In Vitro Characterization Methodologies
In vitro studies are fundamental to determining the specific interactions of "Integrin-antagonist-1" with its biological targets and its functional effects at a cellular level. These laboratory-based assays provide quantitative data on binding affinity, inhibitory potency, and cellular activity.
Receptor binding assays are employed to quantify the affinity of "this compound" for specific integrin subtypes. These assays are critical for determining the compound's potency and selectivity.
Enzyme-Linked Immunosorbent Assay (ELISA): This method is frequently used to measure binding affinity. nih.gov In a typical competition-ELISA format, a specific human integrin receptor is immobilized on a microplate. acrobiosystems.com The assay then measures the ability of "this compound" to compete with a known, labeled ligand for binding to this immobilized receptor. acrobiosystems.com The concentration of the antagonist that results in 50% inhibition of the ligand's binding is determined, providing a measure of its binding affinity. nih.govnih.gov
Fluorescence Polarization (FP) Assay: The FP assay is another method used to determine binding affinity, particularly for antagonists of the αvβ6 integrin. medchemexpress.commedchemexpress.com This technique measures changes in the polarization of light emitted from a fluorescently labeled ligand. When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, leading to low light polarization. Upon binding to the much larger integrin protein, its rotation slows, and light polarization increases. "this compound" competes with the labeled ligand, causing its displacement from the receptor and a subsequent decrease in fluorescence polarization. This change is used to calculate the binding affinity. For the compound GSK 3008348, identified as an integrin αvβ6 antagonist, the affinity (pIC50) for the human αvβ6 protein in a Fluorescence Polarisation Assay was 8.1. medchemexpress.commedchemexpress.commedchemexpress.com
Table 1: Binding Affinity of Integrin Antagonist 1 (GSK 3008348) in a Fluorescence Polarization Assay
| Integrin Target | Assay Type | Affinity (pIC50) | Source |
|---|---|---|---|
| αvβ6 | Fluorescence Polarization | 8.1 | medchemexpress.com, medchemexpress.com, medchemexpress.com |
To assess the functional consequence of receptor binding, cell adhesion inhibition assays are performed. nih.gov These assays evaluate the ability of "this compound" to block the integrin-mediated attachment of cells to the extracellular matrix (ECM). acsmedchem.org In this setup, microplate wells are coated with an ECM protein like vitronectin or fibronectin. Cells that express the target integrin are then added in the presence of varying concentrations of the antagonist. nih.gov The assay quantifies the extent to which the compound prevents cells from adhering to the coated surface. nih.govresearchgate.net The results are typically expressed as an IC50 or pIC50 value, representing the concentration of the antagonist required to inhibit cell adhesion by 50%. nih.gov For the αvβ6 antagonist GSK 3008348, this assay was used to determine its inhibitory activity against a panel of different integrins. medchemexpress.commedchemexpress.commedchemexpress.com
Table 2: Potency of Integrin Antagonist 1 (GSK 3008348) in Cell Adhesion Assays
| Integrin Target | Assay Type | Potency (pIC50) | Source |
|---|---|---|---|
| αvβ6 | Cell Adhesion Inhibition | 8.4 | medchemexpress.com, medchemexpress.com, medchemexpress.com |
| αvβ8 | Cell Adhesion Inhibition | 7.7 | medchemexpress.com, medchemexpress.com, medchemexpress.com |
| αvβ5 | Cell Adhesion Inhibition | 6.9 | medchemexpress.com, medchemexpress.com, medchemexpress.com |
| αvβ3 | Cell Adhesion Inhibition | 6.0 | medchemexpress.com, medchemexpress.com, medchemexpress.com |
Cellular uptake studies are conducted to determine if and how "this compound" is internalized by cells. This is particularly relevant when the antagonist is used as a targeting agent to deliver other molecules, such as imaging probes or therapeutic agents, into the cell. These studies often involve modifying the antagonist with a fluorescent label. researchgate.net Techniques like fluorescence microscopy can then be used to visualize the accumulation of the compound within the cell. Research on an optical probe derived from "this compound" (referred to as compound 1 in the study) demonstrated significant uptake by tumor cells in vitro. nih.govresearchgate.net
The methodologies used for in vitro characterization, such as receptor binding and cell adhesion assays, are often adaptable for High-Throughput Screening (HTS). nih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify novel and potent integrin antagonists. medchemexpress.com Furthermore, computational methods like virtual screening have been utilized to screen databases for molecules that could potentially bind to integrin receptors, with "this compound" being identified in such analyses. aston.ac.uk
Cellular Uptake Studies
In Vivo Efficacy Studies in Animal Models
Following in vitro validation, "this compound" is evaluated in relevant animal models to assess its efficacy in a complex biological system. These studies are critical for understanding how the compound behaves in a living organism.
Integrins, particularly αvβ3 and αvβ5, play a well-recognized role in angiogenesis—the formation of new blood vessels—which is a key process in tumor growth and certain eye diseases. nih.govresearchgate.netacs.org Preclinical studies have evaluated integrin antagonists in murine tumor models to assess their ability to target and inhibit angiogenesis. researchgate.net For instance, an optical probe developed from "this compound" showed specific accumulation and retention in tumors in vivo, highlighting its potential to target pathological angiogenesis. nih.govresearchgate.net Similarly, an αVβ3/αVβ5 integrin antagonist demonstrated oral efficacy in animal models of eye diseases associated with angiogenesis and vascular permeability. acs.org The efficacy in these models can be evaluated by measuring the inhibition of tumor growth or by using advanced imaging techniques, such as bioluminescence imaging, to visualize and quantify the compound's effect on processes like leukocyte migration to inflammatory sites, which is also regulated by integrins. kisti.re.krresearchgate.netresearchgate.net
Vascular Permeability Models
Integrin antagonists have been evaluated in various preclinical models to assess their impact on vascular permeability, a key process in several pathological conditions. In diabetic rats, the orally administered αV integrin antagonist, JNJ-26076713, has been shown to significantly inhibit retinal vascular permeability. nih.gov This is a crucial early event in the development of diabetic macular edema and age-related macular degeneration (AMD). nih.gov Studies using the Miles assay have demonstrated that mice deficient in β3-integrin exhibit enhanced plasma leakage induced by vascular endothelial growth factor (VEGF)-A compared to their wild-type counterparts. ahajournals.org This suggests that β3-integrin plays a role in regulating VEGF-A-dependent vascular permeability. ahajournals.org
Furthermore, research has shown that antagonists of αvβ3-integrin can increase vascular permeability. ahajournals.org For instance, the integrin antagonist cilengitide (B523762) has been observed to activate αVβ3, leading to the disruption of VE-cadherin localization at cell junctions and a subsequent increase in the permeability of human umbilical vein endothelial cell (HUVEC) monolayers. plos.org This effect is mediated through the activation of signaling pathways involving Src and FAK. plos.org In the context of inflammation, the administration of a β1 integrin antibody has been shown to improve the integrity of endothelial cell junctions, thereby reducing vascular permeability. wjgnet.com
The interaction between leukocytes and the retinal vasculature is also a critical factor in diabetic retinal vascular leakage. This process is associated with an increased expression of retinal ICAM-1 and the β-integrin subunit CD18 on neutrophils. tandfonline.com Animal models have shown that mice lacking ICAM-1 and CD18 are protected from diabetes-induced increases in leukostasis and vascular leakage. tandfonline.com
Below is a table summarizing the effects of various integrin antagonists on vascular permeability in different preclinical models.
| Integrin Antagonist/Target | Model | Key Findings |
| JNJ-26076713 (αV antagonist) | Diabetic Rats | Markedly inhibits retinal vascular permeability. nih.gov |
| β3-integrin deficiency | Mice (Miles Assay) | Enhanced VEGF-A-induced plasma leakage. ahajournals.org |
| Cilengitide (αVβ3/αVβ5 antagonist) | HUVEC Monolayers | Increases endothelial monolayer permeability. plos.org |
| β1 integrin antibody | Inflammatory Models | Improves endothelial cell junction integrity, reducing permeability. wjgnet.com |
| ICAM-1/CD18 deficiency | Diabetic Mice | Protected from increased leukostasis and vascular leakage. tandfonline.com |
Tumor Angiogenesis Targeting in Murine Models
Integrin antagonists have shown significant promise in preclinical murine models by targeting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Several integrins, including αvβ3, αvβ5, α5β1, α1β1, and α2β1, are known to play crucial roles in this process. nih.govthno.orgnih.gov
Antagonists targeting αvβ3 have been shown to inhibit angiogenesis and tumor growth in a variety of animal cancer models. thno.org Similarly, small-molecule inhibitors of both αvβ3 and αvβ5 have demonstrated the ability to inhibit tumor angiogenesis in animal studies. nih.gov The α5β1 integrin is another key target. The non-peptidic antagonist SJ749 has been shown to block α5β1 function in murine models of angiogenesis, acting as a potent inhibitor of tumor growth and tumor-induced angiogenesis. mdpi.com
The combination of targeting multiple integrins has also been explored. For example, antagonists of α4β1 have been found to block tumor neovascularization by inducing cell death in both endothelial cells and pericytes, leading to decreased tumor growth in murine models. thno.org Furthermore, function-blocking antibodies against both α1β1 and α2β1 integrins have been shown to reduce tumor growth and angiogenesis. nih.gov In mice lacking the α1β1 integrin, tumor growth is slower and angiogenesis is reduced, supporting the pro-angiogenic function of this integrin. thno.org
The following table summarizes the effects of various integrin antagonists on tumor angiogenesis in murine models.
| Integrin Target | Antagonist Type | Effect on Tumor Angiogenesis in Murine Models |
| αvβ3 | Antagonists | Inhibited angiogenesis and tumor growth. thno.org |
| αvβ3 and αvβ5 | Small-molecule inhibitor | Inhibited tumor angiogenesis. nih.gov |
| α5β1 | SJ749 (non-peptidic antagonist) | Potent inhibitor of tumor growth and tumor-induced angiogenesis. mdpi.com |
| α4β1 | Antagonists | Blocked tumor neovascularization and decreased tumor growth. thno.org |
| α1β1 and α2β1 | Function-blocking antibodies | Reduced tumor growth and angiogenesis. nih.gov |
| α1β1 deficiency | Genetic knockout | Decreased tumor growth and angiogenesis. thno.org |
Leukocyte Trafficking and Inflammation Models
Integrin antagonists are being extensively studied for their ability to modulate leukocyte trafficking, a key process in inflammatory diseases. nih.govresearchgate.net The α4 integrins, α4β1 and α4β7, are particularly important in regulating the migration of leukocytes to sites of inflammation. nih.govresearchgate.net
Murine Experimental Colitis Models
In murine models of experimental colitis, which mimic inflammatory bowel disease (IBD), integrin antagonists have demonstrated therapeutic efficacy. The small molecule α4-integrin antagonist GSK223618A has been shown to inhibit the migration of leukocytes to the inflamed gut. nih.govresearchgate.net In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, this antagonist confirmed its therapeutic effect by improving clinical, macroscopic, and histological signs of inflammation. nih.govresearchgate.net
Another orally active small molecule α4 integrin antagonist, AJM300, has been shown to prevent the development of experimental colitis in a mouse model involving the transfer of IL-10 deficient T cells. oup.com The efficacy of AJM300 was demonstrated by a dose-dependent prevention of colitis development, accompanied by an inhibition of T-cell infiltration into the colon. oup.com
Blockade of the α1β1 integrin has also been shown to be protective in the DSS-induced colitis model. nih.gov Both a function-blocking anti-α1 monoclonal antibody and the genetic deletion of the α1 integrin subunit significantly reduced the severity of colitis, decreased mucosal inflammatory cell infiltrate, and lowered cytokine production. nih.gov These studies identified the monocyte as a key α1β1-expressing cell type involved in the development of colitis in this model. nih.gov
The endogenous leukocyte integrin antagonist Del-1 has also been investigated. nih.gov Young mice deficient in Del-1 spontaneously develop periodontitis characterized by excessive neutrophil infiltration. nih.gov This condition was prevented in mice with a combined deficiency of Del-1 and LFA-1, an integrin involved in neutrophil adhesion. nih.gov
| Integrin Antagonist/Target | Murine Colitis Model | Key Findings |
| GSK223618A (α4 antagonist) | DSS-induced colitis | Inhibited leukocyte migration to the gut; improved inflammatory signs. nih.govresearchgate.net |
| AJM300 (α4 antagonist) | IL-10 deficient T-cell transfer | Dose-dependently prevented colitis development; inhibited T-cell infiltration. oup.com |
| Anti-α1 mAb / α1 deficiency | DSS-induced colitis | Reduced colitis severity, inflammatory infiltrate, and cytokine production. nih.gov |
| Del-1 deficiency | Spontaneous periodontitis | Led to excessive neutrophil infiltration and bone loss. nih.gov |
Assessment of Inflammatory Markers and Gene Expression Profiles
The therapeutic effects of integrin antagonists in inflammation models are often accompanied by changes in inflammatory markers and gene expression profiles. In the DSS-induced colitis model, treatment with the α4-integrin antagonist GSK223618A led to gene expression changes that suggested an enhancement of tissue healing. nih.govresearchgate.net
In Del-1 deficient mice with periodontitis, there is an elevated expression of IL-17, which is known to predominantly recruit neutrophils. nih.gov Local administration of Del-1 was found to inhibit IL-17 production and neutrophil accumulation. nih.gov Interestingly, IL-17 itself can regulate Del-1 expression; mice lacking the IL-17 receptor showed increased gingival Del-1 expression. nih.gov
Studies on β1 integrin-deficient alveolar epithelial cells have revealed an inflammatory phenotype characterized by increased NF-κB signaling and cytokine production. jci.org This was associated with increased expression of cytokines such as KC, IL-6, MIP-2, and G-CSF. jci.org Gene enrichment analysis of dendritic cells with a specific deletion of β2 integrins showed a reduced expression of genes involved in inflammatory pathways, including TNF-α signaling and IFN-γ responses. mdpi.com
The interaction of the Borrelia burgdorferi protein P66 with integrins can also alter gene expression in human cells. nih.gov Microarray analysis following infection with P66-expressing B. burgdorferi showed significant changes in functionally related gene clusters, including those involved in cell-extracellular matrix interactions, actin dynamics, stress response, and immune responses. nih.gov
Models of Ocular Vasculopathies and Proliferative Retinopathy
Integrin antagonists have emerged as potential therapeutics for ocular vasculopathies, such as age-related macular degeneration (AMD) and diabetic retinopathy, where angiogenesis plays a critical role. nih.gov The αV integrins are key receptors involved in mediating the cell migration and angiogenesis characteristic of these conditions. nih.gov
The orally bioavailable, nonpeptide αV antagonist JNJ-26076713 has shown efficacy in animal models of ocular disease. nih.gov This compound inhibits αVβ3 and αVβ5 binding to vitronectin and has been reported to be the first αV antagonist to inhibit retinal neovascularization in an oxygen-induced model of retinopathy of prematurity following oral administration. nih.gov In diabetic rats, JNJ-26076713 also markedly inhibits retinal vascular permeability, a key factor in diabetic macular edema and AMD. nih.gov
Antagonists of αvβ3 have been shown to block choroidal angiogenesis in animal models of ocular disease. thno.org Furthermore, antagonists of the α5β1 integrin have been found to inhibit angiogenesis induced by various growth factors in vivo, suggesting their potential in treating proliferative retinopathies. pnas.org
Advanced Imaging Techniques in Preclinical Assessment
Preclinical assessment of "this compound" and its derivatives has been significantly advanced by the use of sophisticated imaging technologies. These methods allow for non-invasive, real-time visualization and quantification of the compound's interaction with its target, integrins, within a living organism.
Optical imaging serves as a crucial tool for the in vitro and in vivo characterization of molecular probes derived from "this compound". nih.gov The synthesis of an αvβ3-targeted optical probe from a potent non-peptide integrin antagonist, referred to as compound 1, demonstrates this application. nih.gov By conjugating the antagonist with a fluorescent dye, researchers can create probes to visualize and study pathological conditions where the αvβ3 integrin is overexpressed, such as in certain cancers. nih.govresearchgate.net
The development process involves synthesizing a series of derivatives to optimize binding affinity. nih.govresearchgate.net For instance, creating aliphatic carbamate (B1207046) derivatives of the parent antagonist was shown to improve binding affinity for αvβ3 by 2 to 20 times. nih.govresearchgate.net A specific derivative, a Boc-protected neopentyl variant, exhibited the highest binding affinity (IC50=0.72 nM). nih.govresearchgate.net This optimized antagonist was then used to create an optical probe that demonstrated significant uptake in tumor cells in vitro and specific accumulation at tumor sites in vivo. nih.govresearchgate.net These findings underscore the potential of using optical probes based on "this compound" to image a variety of diseases characterized by αvβ3 overexpression. nih.gov
Table 1: Binding Affinity of this compound Derivatives
| Derivative | Target Integrin | Binding Affinity (IC50) | Fold Improvement vs. Parent Compound |
|---|---|---|---|
| Parent Compound (1) | αvβ3 | Not Specified | N/A |
| Aliphatic Carbamate Derivatives | αvβ3 | Not Specified | 2-20x |
| Boc-protected Neopentyl Derivative | αvβ3 | 0.72 nM | >20x |
This table summarizes the reported improvement in binding affinity for derivatives of a parent integrin antagonist compound. nih.govresearchgate.net
Dynamic optical imaging can further be used to quantify the kinetic properties of target binding in vivo. spiedigitallibrary.org This pharmacokinetic analysis helps determine receptor-ligand affinity and receptor expression levels, providing a deeper understanding of the molecular specificity of the probe. spiedigitallibrary.org
Bioluminescence imaging (BLI) is a powerful technique for tracking cellular processes and evaluating the efficacy of therapeutic agents that target these processes. lka.ltresearchgate.net In the context of integrin antagonists, BLI has been employed to monitor the trafficking of leukocytes in inflammatory disease models. lka.lt For example, research has shown the therapeutic effects of a small molecule α4-integrin antagonist in a murine model of colitis by tracking luciferase-expressing leukocytes. lka.lt This method allows for the direct visualization and quantification of how the antagonist inhibits the migration of immune cells to the inflamed gut. lka.lt
Furthermore, novel sensor technologies utilize luminescence to report on the activation state of integrins themselves. nih.gov Researchers have developed a luminescent β1 integrin activation sensor (β1IAS) by inserting a split luciferase into the integrin protein. nih.gov This sensor accurately reports on the conformational activation of β1 integrin in response to various stimuli in living cells. nih.gov While not a direct imaging of "this compound," this technology represents a valuable methodological approach for studying the downstream cellular effects of such antagonists in real-time. By observing how an antagonist alters the luminescent signal, researchers can gain insights into its mechanism of action on integrin function. nih.gov
Magnetic Resonance (MR) imaging is a high-resolution, non-invasive modality that can be adapted for molecular imaging of integrin expression. nih.govnih.gov The development of targeted contrast agents is key to this application. nih.gov Researchers have created a clinically relevant system to image inflammatory cell burden in atherosclerotic plaques by targeting the α4β1 integrin. researchgate.net This involves a targeted contrast agent composed of liposomes carrying a gadolinium (Gd) chelate, which is directed to the target by a small molecule α4β1 antagonist. researchgate.netresearchgate.net
This liposomal contrast agent demonstrates a high T1 relaxivity, enabling the imaging of the targeted liposomes at clinically relevant MR field strengths. researchgate.net In preclinical models, these targeted nanoparticles demonstrated significant signal enhancement in atherosclerotic plaques, corresponding to the accumulation of inflammatory cells. researchgate.net Non-targeted liposomes did not produce a comparable signal, confirming the specificity of the approach. researchgate.net Such targeted MRI contrast agents, potentially utilizing "this compound" as the targeting ligand, could be used to non-invasively identify and monitor disease states characterized by specific integrin expression. nih.gov
Table 2: Characteristics of an Integrin-Targeted MRI Contrast Agent
| Component | Description | Purpose |
|---|---|---|
| Targeting Ligand | Small molecule integrin α4β1 antagonist (THI0567) | Binds with high affinity and selectivity to inflammatory cells expressing the target integrin. researchgate.net |
| Carrier | Liposomal nanoparticle | Carries the contrast agent and the targeting ligand. researchgate.netresearchgate.net |
| Contrast Agent | Gadolinium (Gd)-based | Enhances the MR signal, allowing for visualization. researchgate.net |
This table outlines the components of a liposomal contrast agent developed for MR imaging of integrin expression. researchgate.net
Bioluminescence Imaging for Tracking Cellular Processes
Development of Targeted Delivery Systems
Targeted delivery systems aim to increase the concentration of therapeutic or imaging agents at the site of disease, thereby enhancing efficacy and reducing off-target effects. "this compound," with its high affinity for specific integrins often overexpressed in pathological conditions, is an ideal candidate for use as a targeting ligand in these systems. nih.govnih.gov
Liposomes are versatile nanoparticles that can encapsulate various payloads and be decorated with targeting ligands. mdpi.com Liposomes modified with integrin-targeting ligands have been extensively studied for delivering chemotherapeutics. mdpi.comthno.org For example, coupling a cRGDfK peptide to PEGylated liposomes containing doxorubicin (B1662922) resulted in a 15-fold improvement in antitumor activity compared to the free drug. thno.org
Similarly, liposomes have been developed for targeted MR imaging. researchgate.net By incorporating a small molecule antagonist of the integrin α4β1 into the liposome (B1194612) surface, researchers created a delivery system that specifically targets inflammatory cells in atherosclerotic plaques. researchgate.net The design of these liposomes can be optimized by adjusting particle size and the surface density of the targeting ligand to maximize binding efficiency to cells expressing the target integrin. researchgate.net Studies involving RGD-modified liposomes have also been used to target αvβ3 integrin in pancreatic cancer models for MR imaging, demonstrating the potential of this platform for detecting intractable tumors. plos.org These findings highlight the adaptability of liposomal systems, which could readily incorporate "this compound" to target diseases like cancer or chronic inflammation. mdpi.comthno.org
Beyond liposomes, other novel nanoparticle systems are being developed to leverage the targeting capabilities of high-affinity integrin antagonists. nih.govnih.gov Researchers have developed an integrin-targeted nanoparticle (ITNP) system using a new generation, high-affinity integrin αvβ3 antagonist compound (IA), which is likely "this compound". nih.govnih.gov This antagonist was reported to have a binding affinity more than 20 times better than previously used compounds. nih.gov
When multiple copies of this high-affinity antagonist are conjugated to the surface of a nanoparticle, the resulting ITNP exhibits strong and selective binding to the αvβ3 integrin. nih.govnih.gov These ITNPs are rapidly taken up by cells that express the target integrin. nih.gov In preclinical squamous cell carcinoma models, systemically administered ITNPs were found to accumulate in the angiogenic vessels of tumors. nih.govnih.gov This novel ITNP platform shows significant promise for the targeted delivery of imaging agents or therapeutic drugs to sites of angiogenesis. nih.gov Further development is underway to incorporate payloads for multimodality imaging (MRI, PET, and optical) and therapy. nih.gov
Table 3: Profile of a Novel Integrin-Targeted Nanoparticle (ITNP) System
| Feature | Description |
|---|---|
| Targeting Agent | High-affinity integrin αvβ3 antagonist compound (IA). nih.govnih.gov |
| Target Receptor | Integrin αvβ3, upregulated on angiogenic endothelial cells. nih.govnih.gov |
| Key Findings | Strong and selective binding to αvβ3 integrin. nih.gov |
| Rapid uptake by αvβ3-expressing cells. nih.gov | |
| Accumulation in tumor angiogenic vessels in vivo. nih.govnih.gov | |
| Potential Applications | Targeted molecular imaging and drug/gene delivery. nih.govnih.gov |
This table summarizes the key characteristics and findings related to a novel nanoparticle system targeted with a high-affinity integrin antagonist. nih.govnih.gov
Broader Implications and Future Research Directions
Potential for Repurposing and Novel Therapeutic Applications
Initially investigated primarily for its anti-angiogenic properties in oncology, the potential applications for Integrin-antagonist-1 and similar molecules are expanding into other therapeutic areas through repurposing efforts. acs.orgnih.gov
One of the most promising new applications is in the treatment of heart failure. nih.govqminnovation.co.uk Research has shown that the αvβ3 integrin, a target of this compound, is upregulated in certain cardiomyopathies. nih.govnih.gov Studies using a mouse model of heart failure demonstrated that low doses of an RGD-mimetic integrin antagonist could enhance coronary angiogenesis and mitigate cardiomyocyte hypertrophy, leading to a reduction in disease severity. nih.gov At a molecular level, treatment restored the transcriptomic profiles in stressed cardiomyocytes to a state more similar to that of healthy heart tissue. nih.govqminnovation.co.uk This suggests a novel strategy for treating heart failure by improving cardiac perfusion and function. nih.gov
Beyond cardiology, the initial focus on oncology continues to evolve. While it failed in late-stage clinical trials for glioblastoma, preclinical studies have shown that cilengitide (B523762), a representative integrin antagonist, is effective in combination therapy for multiple myeloma. acs.orgdrugtargetreview.com This highlights a shift towards using these antagonists not as monotherapies, but as part of combination treatments to enhance the efficacy of other drugs. drugtargetreview.com
The table below summarizes key research findings related to the repurposing of integrin antagonists.
| Therapeutic Area | Research Finding | Implication |
| Cardiology | Low-dose treatment enhances coronary angiogenesis and reverses adverse molecular changes in hypertrophic heart disease models. nih.govnih.gov | Potential new treatment strategy for heart failure. nih.govqminnovation.co.uk |
| Oncology | Effective in preclinical studies as a combination therapy for multiple myeloma. acs.orgdrugtargetreview.com | Shift from monotherapy to combination therapy to overcome resistance and improve outcomes. drugtargetreview.com |
| Ocular Diseases | Antagonists of RGD-binding integrins can prevent neovascularization and vascular leakage in models of ocular disease. frontiersin.org | Potential treatment for conditions like wet age-related macular degeneration. frontiersin.org |
| Bone Disease | Antagonists of αvβ3 integrin can inhibit osteoclast-mediated bone resorption. cambridge.org | Potential for novel osteoporosis treatments. cambridge.org |
Role in Understanding Integrin-Mediated Pathophysiology
Integrin antagonists are invaluable tools for elucidating the complex roles of integrin signaling in various diseases. patsnap.comresearchgate.net Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, and their dysregulation is implicated in numerous pathological processes. researchgate.netharvard.edu By selectively blocking specific integrin heterodimers, researchers can probe their precise functions in disease progression. patsnap.com
For instance, the use of antagonists has been crucial in understanding:
Cancer Progression: Integrins are involved in tumor growth, metastasis, and angiogenesis. patsnap.com The study of antagonists has helped to dissect the specific contributions of integrins like αvβ3 and αvβ5 in these processes. harvard.edu
Inflammatory Diseases: The migration of leukocytes to sites of inflammation is a key event in autoimmune diseases. thno.org Antagonists targeting α4 integrins have demonstrated the critical role of these receptors in inflammatory cell trafficking, leading to approved therapies for multiple sclerosis and Crohn's disease. thno.orgnih.gov
Cardiovascular Diseases: Integrins on platelets (αIIbβ3) are essential for thrombosis. mdpi.com Antagonists targeting this integrin have not only become important therapeutic agents but have also clarified the mechanics of platelet aggregation and clot formation. researchgate.netmdpi.com
The ability to selectively inhibit integrin function provides a powerful method for validating these receptors as therapeutic targets and for understanding the fundamental cellular and molecular mechanisms that drive disease. researchgate.netharvard.edu
Advanced Methodologies for Integrin Antagonist Discovery and Optimization
The quest for more potent, selective, and effective integrin antagonists has driven innovation in drug discovery and chemical synthesis.
The development of new integrin antagonists has moved beyond traditional screening methods. Modern approaches focus on a deeper understanding of the structural biology of integrin-ligand interactions. nih.gov
Structure-Based Drug Design: High-resolution crystal structures of integrins in complex with ligands have enabled the rational design of non-peptide mimetics and small molecules with improved affinity and selectivity. nih.govmcw.edu This approach allows for the creation of compounds that can lock the integrin in an inactive state, which may offer a better safety and efficacy profile. mcw.eduselleckchem.com
High-Throughput Screening (HTS): Automated HTS techniques, including flow cytometry-based methods, allow for the rapid screening of large chemical libraries to identify novel integrin inhibitors. jove.comnih.gov These screens can be designed to detect compounds that not only block ligand binding but also prevent the conformational changes associated with integrin activation. jove.com
Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller, low-complexity molecules (fragments) that can be grown or combined to create a lead compound. mdpi.com FBDD can be particularly useful for identifying new binding sites and developing novel chemical scaffolds for integrin modulation. mdpi.com
Computational and In Silico Methods: Virtual screening and molecular docking simulations are increasingly used to predict the binding affinity of new molecules and to optimize lead compounds, accelerating the design-test-synthesize cycle. nih.govmdpi.com
The table below outlines some of these advanced methodologies.
| Methodology | Description | Key Advantage |
| Structure-Based Design | Utilizes 3D structural information of the target to design complementary ligands. nih.govmcw.edu | Enables rational design of highly selective and potent molecules. nih.gov |
| High-Throughput Screening | Automated testing of large libraries of compounds for activity against a target. jove.com | Rapidly identifies novel chemical starting points. jove.com |
| Fragment-Based Discovery | Identifies low-molecular-weight fragments that bind to the target, which are then optimized. mdpi.com | Explores chemical space more efficiently to find novel binders. mdpi.com |
| In Silico Screening | Uses computer models to predict the interaction between a molecule and a target. nih.govmdpi.com | Reduces the time and cost associated with initial screening phases. nih.gov |
As promising integrin antagonists move towards clinical application, the development of scalable and efficient synthesis routes becomes critical. For complex molecules like cyclic peptides and their mimetics, this presents a significant challenge.
Recent advances have focused on:
Optimized Solid-Phase Peptide Synthesis (SPPS): Innovations in SPPS, including the use of new resins, coupling reagents, and protecting group strategies, have improved the efficiency of producing linear peptide precursors. mdpi.comnih.gov
Efficient Macrolactamization: The cyclization step is often a bottleneck in the synthesis of cyclic peptides. Research has focused on optimizing conditions (e.g., concentration, reagents) for macrocyclization in solution to improve yields and purity. mdpi.comacs.org
Solution-Phase Synthesis for Scalability: While SPPS is excellent for discovery, large-scale manufacturing often benefits from transitioning to solution-phase synthesis, which can be more cost-effective and scalable for producing large quantities of the final compound. monash.edu
These advancements are crucial for making complex integrin antagonists, including potential next-generation versions of this compound, accessible for broader clinical use and further research. nih.govgoogle.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
